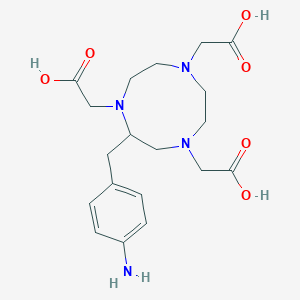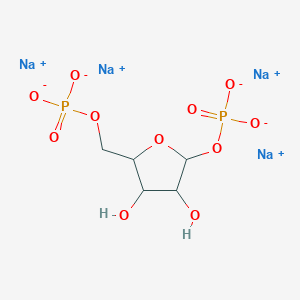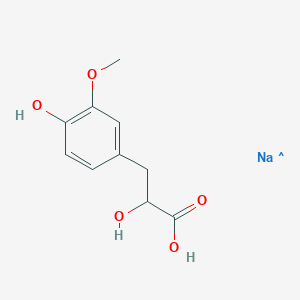![molecular formula C9H16CaNO5+ B12321784 calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline powder with a molecular formula of C18H32CaN2O10 and a molecular weight of 476.53 g/mol . This compound is widely used in the pharmaceutical, food, and cosmetic industries due to its role as a vitamin and its stability compared to free pantothenic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is synthesized through the reaction of pantothenic acid with calcium hydroxide. The process involves the following steps:
Pantothenic Acid Preparation: Pantothenic acid is synthesized from β-alanine and pantoic acid.
Calcium Salt Formation: Pantothenic acid is then reacted with calcium hydroxide to form calcium D-pantothenate.
Industrial Production Methods
In industrial settings, the production of calcium D-pantothenate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often crystallized and dried to obtain the final white crystalline powder .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release pantothenic acid and calcium ions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The amide group in the compound can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents.
Substitution: Involves nucleophiles or electrophiles depending on the reaction.
Major Products Formed
Hydrolysis: Pantothenic acid and calcium ions.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Used in the formulation of vitamin supplements and as a therapeutic agent for conditions related to vitamin B5 deficiency.
Industry: Employed in the food and cosmetic industries as a nutrient supplement and stabilizer
Wirkmechanismus
The mechanism of action of calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate involves its conversion to pantothenic acid in the body. Pantothenic acid is a precursor to coenzyme A (CoA), which is essential for fatty acid synthesis and metabolism. It plays a crucial role in the Krebs cycle, aiding in the production of energy. The compound’s molecular targets include enzymes involved in these metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pantothenic Acid: The free acid form of vitamin B5.
Pantothenol: An alcohol analog of pantothenic acid, often used in cosmetics.
Pantethine: A dimeric form of pantothenic acid with additional biological activity.
Uniqueness
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is unique due to its stability and solubility compared to free pantothenic acid. It is more stable in formulations and has better bioavailability, making it a preferred choice in supplements and fortified foods .
Eigenschaften
Molekularformel |
C9H16CaNO5+ |
|---|---|
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1 |
InChI-Schlüssel |
SXRRAEDIIGNDNU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6,7-Dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl sulfamate](/img/structure/B12321706.png)



![2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol](/img/structure/B12321722.png)
![(2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12321728.png)

![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)


![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)



